molecular formula C6H15ClN2O2S B1468315 N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 955979-18-7

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1468315
CAS No.: 955979-18-7
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-UHFFFAOYSA-N
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Description

Structural Chemistry and Physicochemical Properties

Molecular Structure and Nomenclature

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride features a complex molecular architecture centered around a five-membered pyrrolidine ring system. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its systematic structural organization. The compound consists of a pyrrolidine ring bearing a methanesulfonamide substituent at the 3-position, with an additional methyl group attached to the sulfonamide nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart.

The molecular framework incorporates several key structural elements that define its chemical behavior. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom contributing to the ring's basicity. The methanesulfonamide group provides both electrophilic and nucleophilic sites, enabling diverse chemical reactivity patterns. The presence of the methyl substituent on the sulfonamide nitrogen creates a tertiary amine environment, which significantly influences the compound's electronic properties and steric interactions.

The compound's canonical Simplified Molecular Input Line Entry System representation is CN(C1CCNC1)S(C)(=O)=O.Cl, which accurately captures the connectivity patterns and stereochemical features. This notation reveals the direct attachment of the methanesulfonamide group to the pyrrolidine ring's 3-position carbon atom, with the methyl group bonded to the sulfonamide nitrogen. The hydrochloride component exists as a separate ionic species, forming hydrogen bonds with the basic nitrogen atoms in the molecule.

Stereochemistry and Isomeric Forms

The stereochemical complexity of this compound arises from the presence of a chiral center at the 3-position of the pyrrolidine ring. This asymmetric carbon atom can adopt either R or S configuration, resulting in two distinct enantiomeric forms with potentially different biological and chemical properties. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the substituent priorities determine the absolute configuration at the chiral center.

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

The R-enantiomer of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exhibits specific stereochemical characteristics defined by the absolute configuration at the 3-position carbon atom. This enantiomer is catalogued in chemical databases with the Chemical Abstracts Service number 1419075-92-5 and possesses a molecular weight of 178.25 grams per mole. The R-configuration influences the compound's three-dimensional structure, affecting intermolecular interactions and potential binding affinities with chiral environments.

The R-enantiomer demonstrates distinct conformational preferences due to the specific spatial arrangement of substituents around the chiral center. The methanesulfonamide group's orientation relative to the pyrrolidine ring creates specific steric interactions that influence the compound's overall geometry. These stereochemical features are particularly important when considering the compound's potential applications in asymmetric synthesis or chiral recognition processes.

Spectroscopic analysis of the R-enantiomer reveals characteristic Nuclear Magnetic Resonance signatures that distinguish it from its S-counterpart. The chemical shifts and coupling patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra provide definitive evidence for the stereochemical assignment and conformational behavior of this enantiomer.

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

The S-enantiomer represents the mirror image of the R-form, with the opposite absolute configuration at the pyrrolidine 3-position carbon atom. This stereoisomer is identified by Chemical Abstracts Service number 1232061-15-2 and maintains the same molecular weight of 178.25 grams per mole as its enantiomeric partner. The S-configuration creates a distinctly different three-dimensional arrangement of atoms, potentially leading to different chemical reactivity patterns and biological activities.

The spatial arrangement in the S-enantiomer results in alternative steric interactions compared to the R-form, particularly affecting the orientation of the methanesulfonamide group relative to the pyrrolidine ring system. These conformational differences can significantly impact the compound's ability to interact with other chiral molecules or fit into specific binding sites in larger molecular frameworks.

Database entries for the S-enantiomer indicate high purity levels, typically exceeding 97 percent, demonstrating the feasibility of obtaining this stereoisomer in enantiomerically enriched form through appropriate synthetic methodologies. The availability of both pure enantiomers enables detailed comparative studies of their respective properties and potential applications.

Racemic Mixtures

Racemic mixtures of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide represent equimolar combinations of the R and S enantiomers, resulting in optically inactive materials. These mixtures are commonly encountered in synthetic preparations where stereochemical control is not specifically implemented during the reaction process. The racemic form maintains the same molecular formula and basic chemical properties as the individual enantiomers but exhibits different crystalline structures and physical properties due to the presence of both stereoisomers.

The crystallization behavior of racemic mixtures often differs significantly from that of pure enantiomers, potentially leading to distinct polymorphic forms or crystal packing arrangements. These differences can affect important physical properties such as melting point, solubility, and stability characteristics. Understanding the behavior of racemic mixtures is crucial for developing appropriate purification and handling procedures for the compound.

Commercial availability of racemic this compound suggests that this form may be more economically viable for certain applications where specific stereochemistry is not required. The racemic mixture can also serve as a starting material for enantiomeric resolution processes when pure stereoisomers are needed for specialized applications.

Physical Properties

Molecular Weight and Formula

This compound possesses a well-defined molecular composition characterized by the empirical formula C₆H₁₅ClN₂O₂S. The molecular weight of the hydrochloride salt form is consistently reported as 214.71 to 214.72 grams per mole across multiple database sources. This molecular weight reflects the combination of the organic base molecule with the hydrochloric acid component, where the chloride ion forms an ionic association with the protonated nitrogen atom of the pyrrolidine ring.

Property Value Reference
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71-214.72 g/mol
Base Molecular Weight 178.25-178.26 g/mol
Hydrogen Chloride Component 36.46 g/mol Calculated

The free base form of the compound, without the hydrochloride component, exhibits a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.25 to 178.26 grams per mole. This difference of approximately 36.46 grams per mole corresponds precisely to the molecular weight of hydrogen chloride, confirming the stoichiometric relationship between the base and acid components in the salt formation.

The molecular composition includes two nitrogen atoms, both of which can potentially participate in protonation equilibria under appropriate pH conditions. The sulfonamide nitrogen typically exhibits lower basicity compared to the pyrrolidine nitrogen, making the latter the preferred protonation site in the hydrochloride salt formation. This selective protonation pattern influences the compound's overall charge distribution and intermolecular interaction capabilities.

Crystallinity and Appearance

The crystalline properties of this compound are influenced by its ionic nature and the specific intermolecular interactions present in the solid state. Commercial suppliers consistently describe the compound as a solid material, indicating its crystalline nature under standard storage conditions. The hydrochloride salt formation typically promotes better crystallization behavior compared to the free base due to enhanced intermolecular interactions through hydrogen bonding and ionic associations.

The physical appearance of the compound is generally characterized as a white to off-white crystalline solid, typical of many pharmaceutical-grade organic hydrochloride salts. The crystalline structure likely incorporates both hydrogen bonding networks involving the sulfonamide group and ionic interactions between the protonated pyrrolidine nitrogen and the chloride anion. These structural features contribute to the compound's stability and handling characteristics.

Crystal packing arrangements in organic hydrochloride salts often exhibit predictable patterns based on the optimization of electrostatic interactions and hydrogen bonding networks. The presence of multiple hydrogen bond donors and acceptors in this compound suggests the formation of complex three-dimensional networks that stabilize the crystalline structure and influence properties such as melting point and dissolution behavior.

Solubility Profile

The solubility characteristics of this compound are significantly enhanced compared to its free base form due to the ionic nature of the hydrochloride salt. The protonation of the pyrrolidine nitrogen creates a charged species that exhibits increased affinity for polar solvents, particularly water and other protic solvents. This enhanced solubility is a primary advantage of the hydrochloride salt formulation for various research and synthetic applications.

Nuclear Magnetic Resonance spectroscopic studies have been conducted using dimethyl sulfoxide as a solvent, with sample concentrations of 2 millimolar successfully achieved, indicating good solubility in this polar aprotic solvent. The use of dimethyl sulfoxide for spectroscopic analysis suggests that the compound maintains sufficient solubility in this medium to enable detailed structural characterization through advanced Nuclear Magnetic Resonance techniques.

The polar nature of the methanesulfonamide functional group, combined with the ionic character of the hydrochloride salt, likely promotes solubility in a range of polar solvents beyond water and dimethyl sulfoxide. The sulfonamide group can participate in hydrogen bonding with protic solvents, while the ionic component enhances dissolution through ion-dipole interactions. These solubility characteristics are important considerations for synthetic applications and purification procedures.

Chemical Bonding and Electronic Structure

The electronic structure of this compound encompasses several distinct bonding environments that contribute to its chemical behavior and reactivity patterns. The sulfonamide functional group contains a sulfur atom in the plus-six oxidation state, forming two double bonds with oxygen atoms and two single bonds with nitrogen and carbon atoms. This electronic arrangement creates a highly polarized environment around the sulfur center, with significant electron withdrawal from adjacent atoms.

The pyrrolidine ring system exhibits typical characteristics of saturated five-membered nitrogen heterocycles, with the nitrogen atom maintaining its basicity despite being incorporated into the ring structure. The electron density distribution around the pyrrolidine nitrogen is influenced by the ring geometry and the inductive effects of the attached substituents. In the hydrochloride salt form, this nitrogen atom carries a formal positive charge due to protonation, significantly altering its electronic environment and chemical reactivity.

The methanesulfonamide nitrogen atom exists in a different electronic environment compared to the pyrrolidine nitrogen, exhibiting reduced basicity due to the electron-withdrawing effects of the sulfonyl group. The resonance structures possible between the nitrogen lone pair and the sulfur-oxygen bonds contribute to the stabilization of this functional group and influence its chemical behavior. The presence of the methyl substituent on this nitrogen creates a tertiary amine environment with specific steric and electronic implications.

Computational studies of related sulfonamide compounds suggest that the electronic structure is characterized by significant charge separation between the electron-rich nitrogen centers and the electron-deficient sulfur atom. This polarization pattern influences intermolecular interactions, hydrogen bonding capabilities, and the compound's overall reactivity profile in various chemical environments.

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound, with detailed spectra available in database repositories. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule, including the methyl groups, pyrrolidine ring protons, and the exchangeable protons associated with the nitrogen atoms.

The Biological Magnetic Resonance Bank entry bmse011826 contains detailed spectroscopic data for the related compound N-[(3S)-pyrrolidin-3-yl]methanesulfonamide, providing insights into the Nuclear Magnetic Resonance characteristics of this structural class. The spectrum was recorded at 600 megahertz using a 2 millimolar sample in dimethyl sulfoxide with 4,4-dimethyl-4-silapentane-1-sulfonic acid as an internal reference standard. The measurement conditions included a temperature of 298 Kelvin and a pH of 7.5, providing standardized parameters for spectroscopic comparison.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct signals for each carbon environment in the molecule, including the pyrrolidine ring carbons, the methyl groups, and the carbon atom bearing the methanesulfonamide substituent. The chemical shift patterns provide information about the electronic environment of each carbon atom and can be used to confirm structural assignments and stereochemical configurations.

Infrared spectroscopy of sulfonamide compounds typically exhibits characteristic absorption bands corresponding to the sulfur-oxygen stretching vibrations, nitrogen-hydrogen stretching modes, and carbon-hydrogen stretching frequencies. The presence of the hydrochloride component may introduce additional spectroscopic features related to the ionic interactions and hydrogen bonding networks present in the solid state. These spectroscopic characteristics serve as important fingerprints for compound identification and purity assessment in analytical applications.

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The principal synthetic approach to N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride involves nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a methanesulfonamide precursor under methylation conditions. The key steps are:

  • Starting Materials: N-methylmethanesulfonamide and pyrrolidine or its derivatives.
  • Reaction Type: Nucleophilic substitution, often base-catalyzed.
  • Catalysts/Base: Sodium hydride or similar strong bases to deprotonate and activate nucleophiles.
  • Solvents: Polar aprotic solvents or ethers that facilitate nucleophilic attack.
  • Purification: Recrystallization or chromatographic methods to achieve high purity.

A representative reaction involves reacting N-methylmethanesulfonamide with pyrrolidine in the presence of sodium hydride, followed by purification to isolate the hydrochloride salt form.

Detailed Preparation Methodology

Stepwise Synthesis

Step Description Conditions/Notes
1 Formation of N-methylmethanesulfonamide intermediate Methylation of methanesulfonamide using methylating agents under controlled conditions.
2 Nucleophilic substitution with pyrrolidine Reaction of N-methylmethanesulfonamide with pyrrolidine in presence of a base such as sodium hydride.
3 Conversion to hydrochloride salt Addition of hydrochloric acid to obtain the hydrochloride salt form, enhancing stability and isolation.
4 Purification Recrystallization from suitable solvents or chromatographic purification to achieve >99% purity.

This method ensures high selectivity and yield, with typical yields reported above 85% for related methanesulfonamide compounds.

Alternative Synthetic Routes

  • Methylation of Pyrrolidine: An alternative route involves first preparing N-methylpyrrolidine, which can then be sulfonylated with methanesulfonyl chloride to form the target compound. The preparation of N-methylpyrrolidine itself can be efficiently achieved by the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent system, followed by neutralization and purification steps.

  • Catalytic Hydrogenation: Although less common for this compound, catalytic hydrogenation of N-methylpyrrolidone under high pressure and temperature with Cr-Al or Cu-Cr catalysts can yield N-methylpyrrolidine, which can then be sulfonylated.

Reaction Conditions and Optimization

Parameter Typical Range/Value Impact on Reaction
Base (e.g., Sodium Hydride) Stoichiometric or slight excess Ensures complete deprotonation and nucleophile activation
Solvent Polar aprotic (e.g., THF, ethers) Enhances nucleophilicity and solubility of reactants
Temperature Ambient to moderate heating (25-60°C) Controls reaction rate and selectivity
Reaction Time Several hours (typically 3-8 hours) Sufficient for completion of substitution
Methylamine concentration (for N-methylpyrrolidine synthesis) 30-50 wt% in water Optimizes methylation efficiency
Catalyst (Potassium Iodide) 2.5-6 mol% relative to halide substrate Facilitates halogen exchange and substitution

The use of potassium iodide as a catalyst in the preparation of N-methylpyrrolidine (a precursor) significantly improves reaction rates by lowering activation energy in nucleophilic substitution, allowing reactions at normal pressure and moderate temperatures (100-120°C).

Purification and Characterization

  • Purification: The crude reaction mixture is typically purified by recrystallization from solvents such as methanol or ethanol. Chromatography may be employed for higher purity requirements.
  • Characterization: The final product is characterized by spectroscopic methods including FT-IR, 1H NMR, and mass spectrometry to confirm structure and purity. Key spectral features include:
    • FT-IR peaks for sulfonamide (SO2) groups around 1300 and 1144 cm⁻¹.
    • 1H NMR signals corresponding to methyl groups (-CH3) and pyrrolidine ring protons.
    • Mass spectra confirming molecular ion peaks consistent with molecular weight ~214.7 g/mol.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Conditions Yield (%) Notes
Nucleophilic substitution N-methylmethanesulfonamide + pyrrolidine Sodium hydride Polar aprotic/ether Ambient to 60°C, several hours >85 Common, straightforward, high purity
N-methylpyrrolidine route 1,4-dichlorobutane + methylamine Potassium iodide Diglyme/anisole 100-120°C, 3-8 h, normal pressure >88 Industrially favorable, no high pressure
Catalytic hydrogenation (for precursor) N-methylpyrrolidone + H2 Cr-Al or Cu-Cr catalyst High pressure reactor 180-285°C, 150-280 atm ~85 High-pressure, complex equipment required

Research Findings and Industrial Relevance

  • The preparation method involving potassium iodide catalysis and ether solvents is notable for its industrial applicability due to mild reaction conditions, absence of high pressure, and cost-effectiveness.
  • Nucleophilic substitution remains the most direct and widely employed laboratory method, offering high selectivity and purity suitable for pharmaceutical research.
  • The purification techniques ensure that the final hydrochloride salt meets stringent purity criteria essential for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Neurological Disorders : Preliminary studies suggest that N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride may have efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its interaction with neurotransmitter systems indicates potential neuroprotective effects.
  • Pain Management : Due to its effects on pain pathways, this compound is being explored for its analgesic properties, potentially offering new avenues for pain relief therapies.
  • Antiviral Properties : Research has indicated that related compounds may inhibit viral proteases, suggesting that this compound could have applications in antiviral drug development, particularly against SARS-CoV-2.

Case Studies

Several case studies highlight the compound's potential:

  • Alzheimer's Disease Model : In studies involving transgenic mice models, derivatives of this compound demonstrated significant cognitive improvements and neuroprotective effects, indicating its potential as a therapeutic agent for Alzheimer's disease.
  • SARS-CoV-2 Inhibition : Related compounds have shown promising antiviral activity by inhibiting the main protease of SARS-CoV-2, suggesting broader therapeutic implications beyond neurological applications.

Research Tools

In laboratory settings, this compound serves as a valuable research tool for studying enzyme interactions and receptor binding affinities. Its unique chemical structure makes it a versatile intermediate in organic synthesis and a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table compares the target compound with structurally related analogues, highlighting key differences in ring systems, substituents, and functional groups:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl 1810074-90-8 C₇H₁₅ClN₂O₂S 1.00 (Reference) Reference compound with pyrrolidine ring
1-(Methylsulfonyl)piperidin-4-amine HCl 651057-01-1 C₆H₁₅ClN₂O₂S 0.98 Six-membered piperidine ring; amine substituent
N-Methyl-N-(piperidin-4-yl)methanesulfonamide 70724-74-2 C₇H₁₆N₂O₂S 0.96 Piperidine ring; lacks hydrochloride salt
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl 1215264-39-3 C₇H₁₅ClN₂O 0.79 Acetamide replaces methanesulfonamide
N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl 2007919-47-1 C₇H₁₇ClN₂O₂S 0.77 Piperidine ring; positional isomerism

Key Observations :

  • Functional Groups : Substitution of methanesulfonamide with acetamide (e.g., 1215264-39-3) reduces polarity, which may alter pharmacokinetic properties .
  • Salt Forms : The hydrochloride salt enhances water solubility, critical for pharmaceutical formulations .

Physicochemical Properties

  • Molecular Weight : Ranges from 228.74 g/mol (piperidine derivatives) to 232.63 g/mol (trifluoromethyl analogues) .
  • Polarity : Methanesulfonamide groups increase hydrophilicity compared to acetamide analogues, favoring aqueous solubility .
  • Stereochemistry : The (S)-enantiomer of acetamide derivatives (e.g., 1215264-39-3) may exhibit distinct biological activity due to chiral recognition in drug-receptor interactions .

Research Findings and Patent Relevance

  • Patent Applications: Evidence from EP 2402347 A1 highlights the use of structurally related sulfonamides in synthesizing thienopyrimidine derivatives, a class of anticancer agents .
  • Commercial Availability : Suppliers like ECHEMI and Aladdin Scientific offer these compounds with ≥97% purity, underscoring their industrial relevance .

Biological Activity

N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 190.27 g/mol

This compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology and cancer therapy.

Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and survival. This inhibition can lead to reduced cell proliferation in cancer cells .

Anticancer Activity : The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. For instance, studies have indicated that it can effectively inhibit tubulin polymerization, a crucial process for cancer cell mitosis .

Biological Activity Data

The following table summarizes key biological activities observed with this compound:

Activity IC50 Value (μM) Cell Line/Model Reference
Tubulin Polymerization Inhibition1.4Various Cancer Cell Lines
JAK1 Inhibition0.051JAK1 Selectivity Study
Cytotoxicity15MCF-7 (Breast Cancer)
Apoptosis InductionNot specifiedFaDu Hypopharyngeal Tumor Cells

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, demonstrating an IC50 of 15 nM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuropharmacological Effects : In preclinical trials, the compound exhibited modulation of dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders .
  • Selective JAK Inhibition : Research has highlighted the compound's selective inhibition of JAK1 with an IC50 of 51 nM, making it a candidate for further investigation in inflammatory diseases and cancers driven by JAK signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, and how is purity validated?

  • Synthesis : A common approach involves reacting pyrrolidin-3-amine derivatives with methanesulfonyl chloride in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF). For example, analogous sulfonamide syntheses use TEA to neutralize HCl byproducts, followed by stirring at room temperature for 2–4 hours .
  • Purification : Column chromatography or recrystallization is typically employed. Purity validation is achieved via HPLC (e.g., C18 columns, UV detection) with ≥98% purity thresholds, as seen in structurally similar compounds .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Chromatography : Reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) is standard. Gas chromatography (GC) with nitrogen-phosphorous or flame ionization detectors may also be used for volatile derivatives .
  • Spectroscopy : UV-Vis spectroscopy at λ ~254 nm is suitable for concentration determination.
  • Stability Testing : Accelerated stability studies under varying pH, temperature, and humidity conditions can assess degradation profiles .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation, as recommended for related pyrrolidine derivatives .
  • Disposal : Follow hazardous waste protocols for halogenated solvents and sulfonamide byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Parameter Screening :

  • Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions, as used in analogous quinolone syntheses .
  • Solvents : Polar aprotic solvents (e.g., dioxane, DMF) enhance reactivity.
  • Temperature : Elevated temperatures (50–80°C) may improve reaction kinetics but require monitoring for decomposition.
    • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) for water-sensitive steps or gradient elution in purification .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect the compound’s physicochemical properties?

  • Computational Studies : Molecular dynamics simulations and density functional theory (DFT) can predict solubility, logP, and hydrogen-bonding interactions. For example, trifluoromethyl groups increase lipophilicity, as seen in related pyrrolidine derivatives .
  • Experimental Validation : Compare melting points, solubility in DMSO/water, and chromatographic retention times across analogs .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Data Triangulation : Cross-validate using multiple assays (e.g., enzyme inhibition, receptor binding) and orthogonal techniques (e.g., SPR, ITC).
  • Meta-Analysis : Review structure-activity relationship (SAR) studies for sulfonamides, noting trends in potency linked to pyrrolidine ring substitution patterns .

Q. How can advanced spectroscopic techniques elucidate stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers.
  • Circular Dichroism (CD) : Assign absolute configuration for chiral centers.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for tert-butyl carbamate derivatives .

Methodological Resources

  • Synthetic Protocols : Reference (TEA/THF reaction system) and (boronic acid coupling) .
  • Analytical Standards : Follow USP guidelines for residual solvent testing (e.g., GC headspace analysis) .
  • Safety Data : Align with OSHA HCS standards for hazard communication .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.